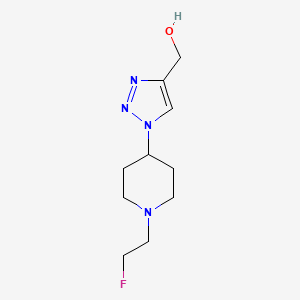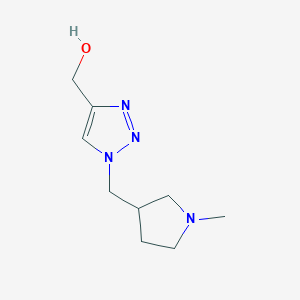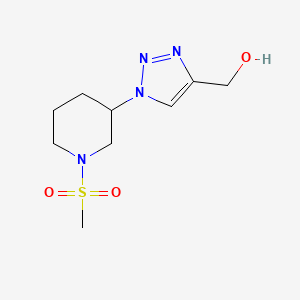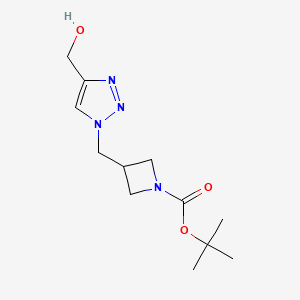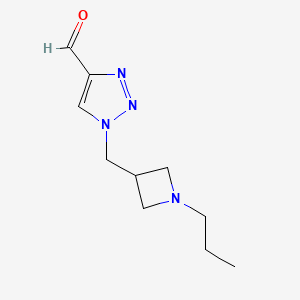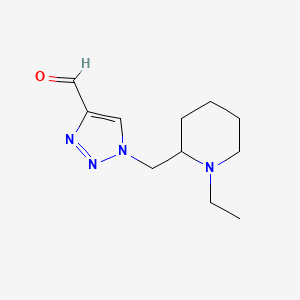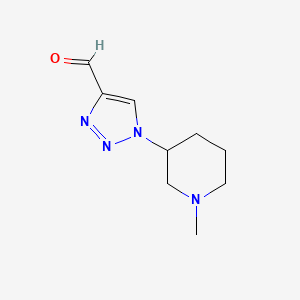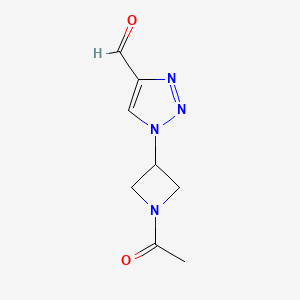![molecular formula C12H20ClNO2 B1481329 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2090951-81-6](/img/structure/B1481329.png)
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 2-azaspiro[4.4]nonane ring, which is a type of spirocyclic compound where a nitrogen atom is incorporated into one of the rings. The presence of the methoxymethyl group suggests that it might have been synthesized from a corresponding alcohol or acid via a methylation reaction .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic ring and the introduction of the chloro and methoxymethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the spirocyclic ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Anticonvulsant Activity
The research on compounds structurally related to 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one has shown significant anticonvulsant activity. Studies have synthesized and tested various derivatives for their efficacy in preventing seizures. For instance, N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been synthesized with fluoro or trifluoromethyl substituents showing enhanced anticonvulsant activities in comparison to chloro, methoxy, or methyl analogues. These results emphasize the potential of such compounds in developing new anticonvulsant medications (Obniska et al., 2006).
Photochemical Transformations
Another study explored the unique photochemical reactions of related compounds, yielding β-lactam compounds. This research highlights the potential for innovative synthesis pathways that could be utilized in pharmaceutical manufacturing or creating new compounds with biological activity (Marubayashi et al., 1992).
Regioselective Synthesis
The versatility of these compounds extends to their use as precursors for regioselective synthesis. For example, 2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene, related to the structure , has been used as a synthon for the synthesis of a variety of compounds, including 1,7-dioxaspiro[4.4]nonanes, indicating a wide range of potential applications in synthesizing natural product analogs and exploring new chemical spaces (Alonso et al., 2005).
Antimicrobial Agent Synthesis
Compounds structurally related to 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one have also been explored for their potential as antimicrobial agents. The synthesis of bispiroheterocyclic systems and their testing against microbial activities illustrate the role these compounds can play in developing new antimicrobial drugs (Al-Ahmadi, 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-16-8-10-7-14(11(15)6-13)9-12(10)4-2-3-5-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJTHMPJOBPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




